molecular formula C23H22N4O3S B11281787 2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(2-methylphenyl)acetamide

2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B11281787
M. Wt: 434.5 g/mol
InChI Key: RRHCUSZBLYDXNR-UHFFFAOYSA-N
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Description

2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(2-methylphenyl)acetamide is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Core Structure: The initial step involves constructing the tetracyclic core through a series of cyclization reactions. This can be achieved using various cyclization agents and conditions, such as Lewis acids or base-catalyzed cyclizations.

    Functional Group Modifications:

    Final Coupling: The final step typically involves coupling the core structure with the N-(2-methylphenyl)acetamide moiety using amide bond formation techniques, such as peptide coupling reagents (e.g., EDCI, HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific sites, such as the sulfur atom or the dimethyl groups, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings and amide groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents.

Medicine

Medically, the compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Research into its mechanism of action and efficacy in disease models is ongoing.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(2-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For instance, the compound might inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(2-methylphenyl)acetamide: shares structural similarities with other tetracyclic compounds, such as tropane alkaloids and certain synthetic analogs.

    Tropane Alkaloids: These compounds also feature a bicyclic structure and exhibit significant biological activity, often used in medicinal chemistry.

    Synthetic Analogs: Various synthetic analogs with similar core structures are used in research to explore structure-activity relationships and optimize pharmacological properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups and tetracyclic framework, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H22N4O3S/c1-13-6-4-5-7-16(13)25-18(28)10-27-12-24-19-15-8-14-11-30-23(2,3)9-17(14)26-21(15)31-20(19)22(27)29/h4-8,12H,9-11H2,1-3H3,(H,25,28)

InChI Key

RRHCUSZBLYDXNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=C5COC(CC5=N4)(C)C

Origin of Product

United States

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